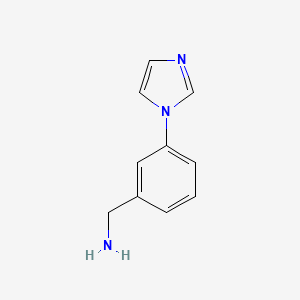

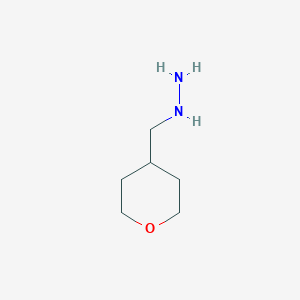

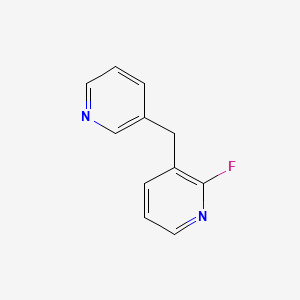

![molecular formula C27H27NO4 B1504296 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine CAS No. 204384-73-6](/img/structure/B1504296.png)

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine

Übersicht

Beschreibung

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine (Fmoc-Phe-OH) is a synthetic amino acid that is used in various scientific research applications. It is a derivative of phenylalanine, which is an essential amino acid found in proteins. Fmoc-Phe-OH has a wide range of applications in biochemistry, organic synthesis, and drug discovery. It is also used as a building block for the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Photovernetzung

Unnatürliche Aminosäuren wie p-Benzoyl-Phenylalanin werden verwendet, um Protein-Protein- und Protein-Nukleinsäure-Wechselwirkungen durch Bestrahlung mit UV-Licht zu untersuchen, wodurch eine Reaktion mit inaktivierten C-H-Bindungen ausgelöst wird .

Photoaktivierung

Photokäfigierte Aminosäuren können mit Licht bei bestimmten Wellenlängen aktiviert werden, um ein Protein zu aktivieren .

Fluoreszenzmarkierung

Dazu gehört die Analyse des Förster-Resonanzenergietransfers (FRET) zur Untersuchung molekularer Wechselwirkungen .

Protein-Engineering

Unnatürliche Aminosäuren bieten neue Eigenschaften und Funktionalitäten für das Proteindesign .

Medizinische Chemie

Sie werden bei der Entwicklung neuer Arzneimittel eingesetzt, darunter Antikörper-Wirkstoff-Konjugate .

Arzneimittelforschung

Unnatürliche Aminosäuren dienen als chirale Bausteine und molekulare Gerüste bei der Konstruktion kombinatorischer Bibliotheken für therapeutische Peptidomimetika und Peptidanaloga .

Pharmazeutische Herstellung

Sie sind wertvolle Bausteine bei der Herstellung einer Vielzahl von Arzneimitteln mit biologischer Aktivität als freie Säuren oder wenn sie in lineare oder cyclische Peptide eingebaut werden .

Antibakterielle Aktivitäten

Unnatürliche Aminosäuren können verwendet werden, um neue Antibiotika zu entwickeln, die bakteriellen Resistenzen entgegenwirken können .

Wirkmechanismus

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine acts as an amino acid and is used as a building block for the synthesis of peptides and proteins. When it is used in the synthesis of peptides, the Fmoc group is deprotected and the peptide bond is formed. The peptide bond is then cleaved by a protease enzyme, which releases the peptide. The peptide then binds to a receptor, which activates a signal transduction pathway, resulting in a biological response.

Biochemical and Physiological Effects

This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of catecholamines, such as dopamine and adrenaline. In addition, this compound has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters, such as serotonin and dopamine. It has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Vorteile Und Einschränkungen Für Laborexperimente

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine has several advantages for laboratory experiments. It is a relatively stable molecule and is not easily degraded. It is also relatively non-toxic and can be handled safely. In addition, this compound can be used in a wide range of applications, including peptide synthesis, organic synthesis, and drug discovery.

However, there are some limitations to using this compound in laboratory experiments. It is a relatively expensive molecule, and it is not as readily available as other amino acids. In addition, it is not as soluble in water as some other amino acids, which can make it difficult to work with.

Zukünftige Richtungen

The use of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine in scientific research is expected to continue to expand. It is expected that the use of this compound in peptide synthesis will continue to increase, as it is a versatile building block for peptides and proteins. In addition, this compound is expected to be used in organic synthesis and drug discovery as it can be used to link two molecules together. Furthermore, this compound is expected to be used in the development of new peptide hormones and peptide-based drugs. Finally, this compound is expected to be used to study the biochemical and physiological effects of amino acids, as it has been shown to have an inhibitory effect on several enzymes.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c1-17(2)19-13-11-18(12-14-19)15-25(26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWZFTHNAOVKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697739 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

204384-73-6 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-propan-2-ylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

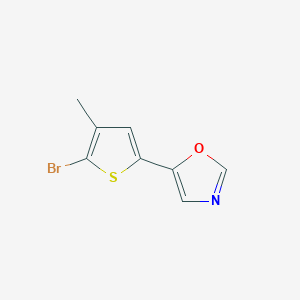

![(3,4-Dihydro-2H-benzo[1,4]oxazin-8-YL)-methanol](/img/structure/B1504235.png)